2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde
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Overview
Description
2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde is an organic compound with the molecular formula C14H21BrO2Si. It is a derivative of acetaldehyde, featuring a bromine atom and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde involves its reactivity as an aldehyde and the influence of the TBDMS protecting group. The aldehyde group can participate in nucleophilic addition reactions, while the TBDMS group provides stability and prevents unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- ((3-((tert-butyldimethylsilyl)oxy)phenyl)(methoxy)methyl)phosphonate
Uniqueness
2-(3-Bromo-2-((tert-butyldimethylsilyl)oxy)phenyl)acetaldehyde is unique due to the presence of both a bromine atom and a TBDMS protecting group, which allows for selective reactions and protection of functional groups during complex synthetic procedures .
Properties
Molecular Formula |
C14H21BrO2Si |
---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
2-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetaldehyde |
InChI |
InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-13-11(9-10-16)7-6-8-12(13)15/h6-8,10H,9H2,1-5H3 |
InChI Key |
PEQCSBZELWDKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1Br)CC=O |
Origin of Product |
United States |
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